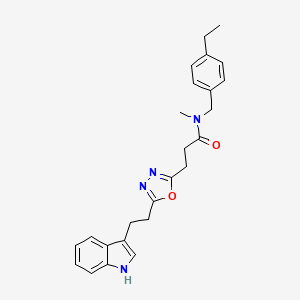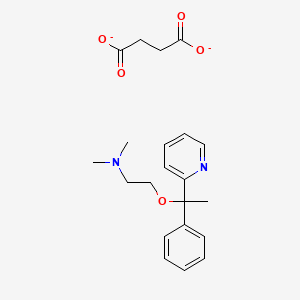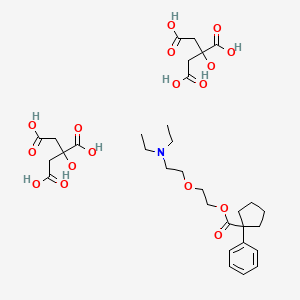
3-(5-(2-(1H-Indol-3-yl)ethyl)-1,3,4-oxadiazol-2-yl)-N-(4-ethylbenzyl)-N-methylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DW0254 is a small molecule inhibitor that targets the interaction between phosphodiester 6 subunit delta (PDE6D) and RAS proteins. This compound has shown promising anti-leukemic activity, particularly in RAS-mutated cells. It works by inhibiting the localization of RAS to the plasma membrane, which is crucial for RAS-mediated signaling pathways .
Métodos De Preparación
The synthesis of DW0254 involves multiple steps, including the formation of a hydrophobic pocket within PDE6D. The synthetic route typically involves the use of chemical proteomics and biophysical methods to identify the binding site of DW0254 in PDE6D . Industrial production methods for DW0254 are not widely documented, but they likely involve large-scale synthesis and purification processes to ensure high purity and activity.
Análisis De Reacciones Químicas
DW0254 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
DW0254 has several scientific research applications, including:
Chemistry: Used as a tool to study the interaction between PDE6D and RAS proteins.
Biology: Helps in understanding the role of RAS signaling in cell proliferation and survival.
Medicine: Shows potential as a therapeutic agent for treating RAS-mutated leukemias.
Industry: Could be used in the development of new drugs targeting RAS signaling pathways .
Mecanismo De Acción
DW0254 exerts its effects by binding to the hydrophobic pocket of PDE6D, a known RAS chaperone. This binding prevents the localization of RAS to the plasma membrane, thereby inhibiting RAS-mediated signaling pathways. The inhibition of RAS localization is associated with RAC inhibition through a phosphatidylinositol-3-kinase/AKT-dependent mechanism .
Comparación Con Compuestos Similares
DW0254 is unique in its ability to inhibit the interaction between PDE6D and RAS proteins. Similar compounds include:
KRAS G12C inhibitors: These compounds specifically target the G12C mutation in KRAS, which is not commonly found in acute leukemias.
Other PDE6D inhibitors: These compounds also target PDE6D but may have different binding sites and mechanisms of action
DW0254 stands out due to its specific targeting of the PDE6D-RAS interaction and its potential therapeutic applications in RAS-mutated leukemias.
Propiedades
Fórmula molecular |
C25H28N4O2 |
|---|---|
Peso molecular |
416.5 g/mol |
Nombre IUPAC |
N-[(4-ethylphenyl)methyl]-3-[5-[2-(1H-indol-3-yl)ethyl]-1,3,4-oxadiazol-2-yl]-N-methylpropanamide |
InChI |
InChI=1S/C25H28N4O2/c1-3-18-8-10-19(11-9-18)17-29(2)25(30)15-14-24-28-27-23(31-24)13-12-20-16-26-22-7-5-4-6-21(20)22/h4-11,16,26H,3,12-15,17H2,1-2H3 |
Clave InChI |
MYWFVOHKFIFWPL-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=C(C=C1)CN(C)C(=O)CCC2=NN=C(O2)CCC3=CNC4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3S)-3-methyl-7-[5-methyl-2-[(2-methylpyrazol-3-yl)amino]pyrimidin-4-yl]-2-[(6-methylpyridin-2-yl)methyl]-3,4-dihydropyrrolo[1,2-a]pyrazin-1-one](/img/structure/B11935334.png)
![tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate](/img/structure/B11935347.png)
![[3H]pemetrexed](/img/structure/B11935350.png)
![sodium;3-[(2R)-6-[3-(difluoromethoxy)-5-fluorophenyl]-4-[3-(trifluoromethyl)phenyl]sulfonyl-2,3-dihydro-1,4-benzoxazin-2-yl]-2,2-dimethylpropanoic acid](/img/structure/B11935358.png)


![Ethyl [2-butyl-6-oxo-1-{[2'-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)[1,1'-biphenyl]-4-yl]methyl}-4-(propan-2-yl)-1,6-dihydropyrimidin-5-yl]acetate](/img/structure/B11935386.png)

![(1R,3S)-5-[2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-7,7,7-trifluoro-6-hydroxy-6-(trifluoromethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B11935391.png)
![1-[2-[2-[Bis(2-hydroxydodecyl)amino]ethyl-methylamino]ethyl-(2-hydroxydodecyl)amino]dodecan-2-ol](/img/structure/B11935392.png)



![N-[(2R)-3-cyclohexyl-1-[[(2R,3R)-3-methyl-1-oxo-1-spiro[indene-1,4'-piperidine]-1'-ylpentan-2-yl]amino]-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide](/img/structure/B11935425.png)
